molecular formula C23H24N6O2S B2443406 N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide CAS No. 946211-22-9

N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide

Cat. No. B2443406
CAS RN: 946211-22-9
M. Wt: 448.55
InChI Key: ZPQVXSZAXKBBNV-UHFFFAOYSA-N
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Description

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidines can be achieved through numerous methods . For instance, one approach involves the reaction of chalcone with guanidine hydrochloride .


Molecular Structure Analysis

Pyrimidines are six-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 . The structure of the pyrimidine ring is similar to the nitrogen bases present in DNA and RNA .


Chemical Reactions Analysis

Pyrimidines can undergo a variety of chemical reactions. For example, they can exhibit inhibitory responses against the expression and activities of certain vital inflammatory mediators .

Scientific Research Applications

Anticancer Properties

The compound’s structural features make it an intriguing candidate for cancer research. Researchers have explored its effects on various cancer cell lines, including breast cancer, leukemia, and lung cancer. It may act as a kinase inhibitor, disrupting signaling pathways critical for tumor growth and metastasis .

Antimicrobial Activity

Studies have investigated the compound’s antimicrobial properties against bacteria, fungi, and parasites. It could potentially serve as a lead compound for developing novel antibiotics or antifungal agents .

Anti-Inflammatory and Analgesic Effects

The compound’s chemical scaffold suggests anti-inflammatory potential. Researchers have evaluated its ability to modulate inflammatory pathways and alleviate pain. Further investigations are needed to understand its mechanism of action .

Cardiovascular Applications

Given its diverse bioactivities, the compound might influence cardiovascular health. It could be explored as a calcium channel antagonist, antihypertensive agent, or even a vasodilator .

Metabolic Disorders and Enzyme Inhibition

Researchers have looked into its impact on metabolic pathways, including its potential as a diuretic or an enzyme inhibitor. For instance, it may affect pyruvate dehydrogenase kinase, which plays a role in energy metabolism .

Drug Development and ADME-Tox Properties

Novel synthetic methodologies have been employed to enhance the compound’s druglikeness and pharmacokinetic properties. Researchers aim to optimize its absorption, distribution, metabolism, excretion, and toxicity profiles .

Mechanism of Action

The mechanism of action of pyrimidine derivatives can vary depending on the specific compound. Some pyrimidine derivatives have been found to inhibit the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .

Future Directions

Pyrimidines and their derivatives continue to be an area of interest in medicinal chemistry due to their wide range of biological activities . Future research may focus on the development of novel pyrimidine analogs with enhanced activities and minimal toxicity .

properties

IUPAC Name

N-[2-(6-methylsulfanyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O2S/c1-32-23-26-20(28-10-12-31-13-11-28)19-15-25-29(21(19)27-23)9-8-24-22(30)18-7-6-16-4-2-3-5-17(16)14-18/h2-7,14-15H,8-13H2,1H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPQVXSZAXKBBNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C=NN2CCNC(=O)C3=CC4=CC=CC=C4C=C3)C(=N1)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide

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